molecular formula C17H20BrNO4S B2706669 N-benzyl-4-bromo-N-ethyl-2,5-dimethoxybenzenesulfonamide CAS No. 1018058-61-1

N-benzyl-4-bromo-N-ethyl-2,5-dimethoxybenzenesulfonamide

Cat. No.: B2706669
CAS No.: 1018058-61-1
M. Wt: 414.31
InChI Key: ANUQCYSJBLKORU-UHFFFAOYSA-N
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Description

N-benzyl-4-bromo-N-ethyl-2,5-dimethoxybenzenesulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a benzene ring substituted with bromine, ethyl, and methoxy groups, along with a sulfonamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-bromo-N-ethyl-2,5-dimethoxybenzenesulfonamide typically involves multiple steps One common method starts with the sulfonation of 2,5-dimethoxybenzene to introduce the sulfonamide group This is followed by bromination to add the bromine atom at the 4-position of the benzene ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-bromo-N-ethyl-2,5-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The sulfonamide group can be oxidized or reduced to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium iodide in acetone for halogen exchange.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-benzyl-4-bromo-N-ethyl-2,5-dimethoxybenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein binding due to its sulfonamide group.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-benzyl-4-bromo-N-ethyl-2,5-dimethoxybenzenesulfonamide involves its interaction with biological molecules. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes that utilize PABA as a substrate. This inhibition can disrupt essential biological processes, making the compound useful in antimicrobial applications.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-4-bromo-3-methylbenzamide
  • N-benzyl-4-bromo-N-methyl-2,5-dimethoxybenzene-1-sulfonamide
  • N-benzyl-4-chloro-N-ethyl-2,5-dimethoxybenzene-1-sulfonamide

Uniqueness

N-benzyl-4-bromo-N-ethyl-2,5-dimethoxybenzenesulfonamide is unique due to the specific combination of substituents on the benzene ring, which can influence its chemical reactivity and biological activity. The presence of both ethyl and benzyl groups, along with the bromine atom, provides distinct steric and electronic properties that differentiate it from similar compounds.

Properties

IUPAC Name

N-benzyl-4-bromo-N-ethyl-2,5-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrNO4S/c1-4-19(12-13-8-6-5-7-9-13)24(20,21)17-11-15(22-2)14(18)10-16(17)23-3/h5-11H,4,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANUQCYSJBLKORU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=C(C=C(C(=C2)OC)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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